molecular formula C10H18BrNO B1286046 2-bromo-N-cyclohexylbutanamide CAS No. 905810-22-2

2-bromo-N-cyclohexylbutanamide

Cat. No. B1286046
CAS RN: 905810-22-2
M. Wt: 248.16 g/mol
InChI Key: SYUMGAJCRZWJBT-UHFFFAOYSA-N
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Description

2-Bromo-N-cyclohexylbutanamide is a compound that is structurally related to various brominated amides which have been synthesized and studied in recent research. Although the specific compound this compound is not directly mentioned in the provided papers, the related compounds offer insights into the potential characteristics and synthetic methods that could be applicable to this compound.

Synthesis Analysis

The synthesis of brominated amides can be achieved through various methods. For instance, 2-bromoindoles were prepared using Cs2CO3-promoted intramolecular cyclization of 2-(gem-bromovinyl)-N-methylsulfonylanilines under transition-metal-free conditions, which suggests that a similar approach might be used for synthesizing related brominated amides . Additionally, the synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide involved NMR and FT-IR spectroscopies, high-resolution mass spectrometry, and single-crystal X-ray diffraction, indicating that these techniques could be relevant for the synthesis and analysis of this compound .

Molecular Structure Analysis

The molecular structure of brominated amides can be complex and is often determined using single-crystal X-ray diffraction. For example, the molecular structure of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide was found to belong to the monoclinic system, providing detailed information about the crystal lattice parameters . This suggests that this compound could also exhibit a complex crystal structure that can be elucidated using similar techniques.

Chemical Reactions Analysis

Brominated amides can participate in various chemical reactions. The research on 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, involved multiple steps including chlorination, condensation, and bromination, which are common in the synthesis of brominated compounds . This indicates that this compound may also undergo similar reactions in its synthesis or further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated amides can be diverse. For instance, the antifungal activity of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide was assessed, showing good efficacy against several fungi . This suggests that this compound could potentially possess biological activity, which could be explored in future studies. Additionally, the luminescent properties of cyclopalladated 2-(4-bromophenyl)pyridine complexes were investigated, which implies that brominated amides might exhibit interesting optical properties .

Scientific Research Applications

Synthesis and Chemical Behavior

2-bromo-cyclohexenecarbaldehyde and 2-bromobenzaldehyde, closely related to 2-bromo-N-cyclohexylbutanamide, have been extensively used in the synthesis of various compounds with potential biological, medicinal, and material applications. Their use under palladium-catalyzed conditions highlights their importance in bromovinyl aldehyde chemistry, offering a versatile approach for constructing complex molecules (Ghosh & Ray, 2017).

Biological Activity Screening

In a study of novel N-(α-bromoacyl)-α-amino esters, compounds closely related to this compound were synthesized and tested for cytotoxicity, anti-inflammatory, and antibacterial activity. These compounds displayed low cytotoxicity and lacked significant antibacterial and anti-inflammatory activity, suggesting potential for their use in prodrug formulations (Yancheva et al., 2015).

Kinetics and Mechanism Studies

Research on substituted 4-chloro-N-phenylbutanamides, which are structurally similar to this compound, revealed insights into their chemical behavior in aqueous sodium hydroxide solutions. This study provided valuable information on dissociation constants and cyclization rate constants, essential for understanding the chemical kinetics of related compounds (Sedlák et al., 2002).

Bromination Methods in Organic Synthesis

The bromination of various substrates, including those similar to this compound, is a critical step in organic synthesis. Studies have shown that the bromination process can be highly selective, depending on the reagent and solvent used, which is crucial for synthesizing specific bromo-substituted compounds (Shirinian et al., 2012).

Safety and Hazards

The safety data sheet from Sigma-Aldrich indicates that 2-bromo-N-cyclohexylbutanamide is a combustible solid . The flash point is not applicable . As with all chemicals, it should be handled with appropriate safety measures to prevent any harm.

properties

IUPAC Name

2-bromo-N-cyclohexylbutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18BrNO/c1-2-9(11)10(13)12-8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYUMGAJCRZWJBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1CCCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586130
Record name 2-Bromo-N-cyclohexylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

905810-22-2
Record name 2-Bromo-N-cyclohexylbutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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